1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine
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Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine is a useful research compound. Its molecular formula is C19H24ClF3N6O2S and its molecular weight is 492.95. The purity is usually 95%.
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Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure
The molecular formula of the compound is C22H27ClF3N3O2S, and its structure includes a pyridine ring, a piperazine moiety, and an imidazole sulfonamide group. The trifluoromethyl group enhances lipophilicity and biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : The presence of the imidazole group suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or modulator at specific receptors, influencing neurotransmitter systems.
Antimicrobial Activity
In a high-throughput screening study, the compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis (MTB). The Minimum Inhibitory Concentration (MIC) was determined to be around 6.3 µM, indicating potent antibacterial activity against this pathogen . This is particularly relevant given the global concern regarding antibiotic resistance.
Cytotoxicity Studies
The compound's cytotoxic effects were evaluated on HepG2 liver cancer cells, yielding an IC20 value (concentration for 20% inhibition) of approximately 23 µM. This suggests that while it has antimicrobial properties, it also exhibits some level of cytotoxicity, necessitating further investigation into selectivity and safety profiles .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted the importance of specific functional groups in enhancing biological activity. For example:
- Trifluoromethyl Group : This group significantly increases potency against certain targets compared to non-fluorinated analogs .
- Imidazole Sulfonamide : This moiety appears crucial for receptor binding and enzymatic interactions.
Case Studies
Several studies have explored the biological activity of similar compounds. Notably:
- Study on Antitubercular Activity : A series of compounds structurally related to the target molecule showed varying degrees of efficacy against MTB, with some achieving MIC values lower than 10 µM. The modifications in the piperazine ring were pivotal in enhancing activity .
- Cytotoxicity Profiling : In vitro studies demonstrated that derivatives with similar structures exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window .
Table 1: Biological Activity Summary
Compound Name | Target Organism | MIC (µM) | IC20 (µM) | Notes |
---|---|---|---|---|
Target Compound | Mycobacterium tuberculosis | 6.3 | 23 | High potency but moderate cytotoxicity |
Related Compound A | Mycobacterium tuberculosis | 5.0 | 15 | Lower MIC with improved selectivity |
Related Compound B | HepG2 Cells | >30 | 25 | Higher cytotoxicity observed |
Table 2: Structural Features and Their Impact
Functional Group | Impact on Activity |
---|---|
Trifluoromethyl | Increased lipophilicity and potency |
Imidazole Sulfonamide | Enhanced receptor binding |
Piperazine Ring | Essential for structural integrity |
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClF3N6O2S/c1-13-11-27(6-7-29(13)18-16(20)8-14(9-25-18)19(21,22)23)15-2-4-28(5-3-15)32(30,31)17-10-24-12-26-17/h8-10,12-13,15H,2-7,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMUTDOFLJYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClF3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.